molecular formula C10H18O B3029832 Citronellal CAS No. 8000-29-1

Citronellal

Cat. No.: B3029832
CAS No.: 8000-29-1
M. Wt: 154.25 g/mol
InChI Key: NEHNMFOYXAPHSD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Citronellal, a monoterpenoid aldehyde, primarily targets microbial cell membranes and insects . It disrupts the integrity of microbial cell membranes, leading to cell death . It also acts as an effective repellent against mosquitoes and other insects .

Mode of Action

This compound interacts with its targets by masking scents that are attractive to insects, making it difficult for them to locate their targets to feed . In the case of microbes, this compound disrupts the cell membrane, causing loss of cell integrity and ultimately leading to cell death .

Biochemical Pathways

The biosynthesis of this compound involves a three-step pathway. It starts with the conversion of geranyl diphosphate to citral, which is then reduced to this compound. The final step involves the reduction of this compound to citronellol .

Pharmacokinetics

It’s known that this compound and its major components, if they get into the environment, are expected to turn into vapors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in the death of microbial cells and the repelling of insects . It has been shown to have strong antifungal qualities and high repellent effectiveness against mosquitoes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in water, this compound and its major components vaporize from the surface at a moderate rate . The effectiveness of this compound as an insect repellent can also be influenced by the presence of other scents in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellal can be synthesized through various methods. One common synthetic route involves the cyclization of this compound to isopulegol, followed by hydrogenation to menthol. This process typically requires bifunctional catalysts with Lewis acid sites for cyclization and metal particles for hydrogenation . The reaction conditions often involve temperatures around 70°C and the use of solvents like cyclohexane .

Industrial Production Methods: Industrial production of this compound primarily involves the steam distillation of essential oils from plants like Cymbopogon. The extracted oil contains a significant percentage of this compound, which can be further purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Citronellal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Citronellal is often compared with other monoterpenoids such as citral, citronellol, and hydroxythis compound:

Uniqueness: this compound’s unique combination of a strong lemon scent and insect repellent properties distinguishes it from other similar compounds. Its versatility in various chemical reactions and applications further highlights its significance in multiple industries .

Properties

IUPAC Name

3,7-dimethyloct-6-enal
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3
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InChI Key

NEHNMFOYXAPHSD-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CC=O
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID3041790
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Molecular Weight

154.25 g/mol
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Physical Description

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma
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Boiling Point

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (74 °C) (CLOSED CUP)
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Solubility

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol)
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Density

0.853 g/cu cm at 20 °C, 0.850-0.860
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Vapor Pressure

0.28 [mmHg], VP: 5 mm Hg, temp not specified
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Color/Form

Needles or orthorhombic crystals, Colorless to slightly yellow liquid

CAS No.

106-23-0
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Melting Point

147 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does citronellal exert its antinociceptive effect?

A1: Research suggests that this compound exhibits antinociceptive properties, meaning it can reduce pain perception. Studies in mice have demonstrated that this compound can increase pentobarbital-induced sleeping time, reduce writhing behavior in response to pain stimuli, and increase pain thresholds in hot plate tests [, ]. While the exact mechanism remains unclear, studies with the (R)-(+)-citronellal isomer point towards an interaction with the opioid pathway, as its effects were reversed by the opioid antagonist naloxone [].

Q2: Does this compound's chirality influence its interaction with biological targets?

A2: Yes, research indicates a significant difference in the effects of (+)-citronellal (1) and (-)-citronellal (2) on microtubules (MTs). While (+)-citronellal effectively disrupts MTs in both animal and plant cells, (-)-citronellal shows no such effect []. This suggests that the MT system can discriminate between different enantiomers, impacting their biological activity.

Q3: Can this compound influence the bitterness perception of other compounds?

A3: Studies have shown that (R)-citronellal can attenuate the perceived bitterness of caffeine []. This effect is attributed to (R)-citronellal's ability to act as an allosteric inhibitor of the human bitter taste receptor TAS2R43, effectively blocking caffeine-induced calcium signaling [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q5: Are there any spectroscopic techniques used to identify this compound?

A5: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in essential oils and other mixtures [, , , , , , , , ]. Infrared spectroscopy (FTIR) is also employed to identify characteristic functional groups present in this compound and its derivatives [, ].

Q6: Is this compound stable under gamma irradiation?

A6: Gamma irradiation of this compound leads to the formation of polymers. Studies have determined a GM value (molecules destroyed per 100 eV absorbed) of 21.7 for pure this compound and 6.5 in aqueous acetic acid, suggesting some resistance to hydroxyl radical attack [].

Q7: Can this compound be synthesized through catalytic hydrogenation?

A7: Yes, this compound can be synthesized via the highly chemoselective homogeneous hydrogenation of neral, a related compound, using rhodium complexes with Xantphos as a ligand [, ]. This reaction proceeds efficiently at low temperatures and pressures, minimizing over-hydrogenation to citronellol.

Q8: Have computational methods been used to study this compound's cyclization?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the diastereoselective cyclization of this compound catalyzed by a dialuminum-substituted silicotungstate []. These calculations revealed that the transition state leading to (-)-isopulegol is sterically and electronically favored, explaining the observed selectivity.

Q9: How does modifying this compound's structure impact its ability to inhibit bitterness?

A9: Research into this compound's bitterness-inhibiting properties suggests that the aldehyde function at carbon 1, the (R)-configuration at carbon 3, and a hydrophobic carbon chain are crucial for activity []. Modifications affecting these features lead to reduced or abolished activity.

Q10: Does the length of the carbon chain in this compound analogs influence their activity as TAS2R43 antagonists?

A10: Yes, structure-activity relationship studies have identified 3-methyl-branched aliphatic aldehydes with a carbon chain of at least four carbon atoms as the most potent TAS2R43 antagonists []. This suggests that chain length plays a role in the interaction with the receptor.

Q11: Are there methods for stabilizing this compound during extraction?

A11: While specific formulation strategies are not detailed in the provided research, the isolation of this compound from natural sources often involves vacuum fractional distillation, which helps preserve its stability by operating at lower temperatures [, , ].

Q12: How is this compound metabolized in mammals?

A12: Studies in rabbits have shown that this compound undergoes regioselective oxidation, with the trans-positioned methyl group being carboxylated [].

Q13: What in vitro models have been used to study this compound's effects on P-glycoprotein?

A13: Researchers have employed Caco-2 cell monolayers, a model for intestinal epithelial barrier, to investigate the impact of (R)-(+)-citronellal on P-glycoprotein (P-gp) mediated transport. Results indicated that (R)-(+)-citronellal significantly reduced the efflux ratio of digoxin, a P-gp substrate, suggesting its potential to modulate drug absorption [].

Q14: Has this compound demonstrated anticancer activity in preclinical models?

A14: Yes, this compound has shown promising anticancer effects in preclinical studies. For instance, it demonstrated potent antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231 in vitro []. Additionally, this compound significantly inhibited tumor growth in mice bearing Ehrlich Ascites Carcinoma, highlighting its potential as a chemotherapeutic agent [].

Q15: What is the acute toxicity profile of this compound?

A15: Acute toxicity studies in mice revealed that Eucalyptus citriodora essential oil, containing a significant amount of this compound, had an LD50 of 5,000 mg/kg, while pure this compound had an LD50 of 2,609 mg/kg []. These values suggest a relatively low acute toxicity profile.

Q16: Can waste materials be utilized for the catalytic conversion of this compound?

A17: Yes, research has shown that waste fluid catalytic cracking (FCC) catalysts can be effectively utilized as carriers for nickel catalysts in the selective hydrogenation of citral to this compound []. This approach offers a sustainable solution for waste management while producing a valuable chemical.

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